2,5,5-Trimethylheptane

Vue d'ensemble

Description

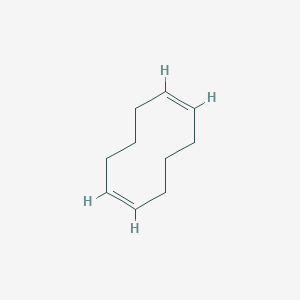

2,5,5-Trimethylheptane is an organic compound with the molecular formula C10H22 . It is a clear, colorless liquid with a faint aliphatic hydrocarbon odor .

Molecular Structure Analysis

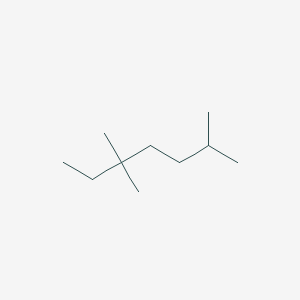

The molecular structure of 2,5,5-Trimethylheptane includes a total of 31 bonds. There are 9 non-H bond(s) and 4 rotatable bond(s) . The 3D chemical structure image of 2,5,5-Trimethylheptane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Physical And Chemical Properties Analysis

2,5,5-Trimethylheptane has a density of 0.7±0.1 g/cm3, a boiling point of 153.9±7.0 °C at 760 mmHg, and a vapor pressure of 4.2±0.1 mmHg at 25°C . The enthalpy of vaporization is 37.5±0.8 kJ/mol, and the flash point is 39.7±11.7 °C . The index of refraction is 1.412, and the molar refractivity is 48.3±0.3 cm3 .

Applications De Recherche Scientifique

Liquid-Glass Transition Studies : 2,5,5-Trimethylheptane has been used in experimental studies to understand the liquid-glass transition. Techniques like calorimetric, dielectric, ultrasonic, neutron scattering, Brillouin scattering, and depolarized light-scattering have been employed. The molecular structure of 2,5,5-Trimethylheptane, which appears nearly spherical optically, was a subject of interest in these studies (Shen et al., 2000).

Catalysis and Hydroisomerization : Research on the hydroconversion of heptane isomers, including 2,5,5-Trimethylheptane, over various catalysts like Pd/SAPO molecular sieves, has provided insights into the influence of acid and metal site concentration and transport properties on catalytic activity and selectivity (Höchtl et al., 2000).

Dynamic Susceptibility Analysis : Using depolarized near backscattering spectroscopy, the dynamics of the liquid-glass transition in 2,5,5-Trimethylheptane were studied. This research contributed to understanding density and orientational fluctuations in molecular glass-formers (Hwang et al., 1998).

Mechanistic Studies in Hydrocracking : Studies have been conducted on the isomerization and hydrocracking of branched alkanes like 2,5,5-Trimethylheptane over bifunctional large-pore zeolite catalysts. These studies provide insights into the mechanisms of hydrocracking and the distribution of hydrocracked products (Martens et al., 1987).

Peroxidic Degradation Studies : Research on the reaction of 2,5,5-Trimethylheptane with t-butoxyl radicals has contributed to understanding the peroxidic degradation of polypropylene. This study employed density functional theory (DFT) to assess the reactivity of the compound (Bertin et al., 2007).

Combustion Chemistry : The combustion characteristics of iso-paraffinic molecular structures, including 2,5,5-Trimethylheptane, have been studied to understand their behavior in various fuels. This research is crucial for developing comprehensive chemical kinetic models for real fuels (Sarathy et al., 2014).

Material Science Applications : Studies on the formation of self-assembled metallogels induced by Fe(III)/Fe(II) ions, using ligands like 2,5,5-Trimethylheptane derivatives, have shown potential applications in material science, particularly in the synthesis of functional materials (Zhong et al., 2016).

Analytical Chemistry : The synthesis and characterization of complexes, such as a barium complex with derivatives of 2,5,5-Trimethylheptane, contribute to the field of analytical chemistry, aiding in understanding the coordination chemistry of such compounds (Ivanov et al., 1997).

Computational Chemistry : Density functional theory (DFT) and natural bond orbital (NBO) analyses have been applied to understand the structural, electronic, reactivity, and conformational features of 2,5,5-Trimethylheptane derivatives. This research enhances the understanding of molecular stability and reactivity of such compounds (Masnabadi et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2,5,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYLPZSOEXZMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152260 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,5-Trimethylheptane | |

CAS RN |

1189-99-7 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.